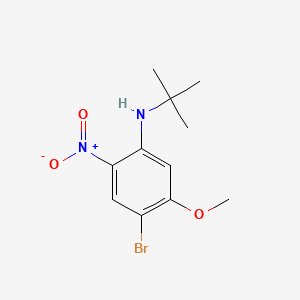

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDLRMZYHRZKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681500 | |

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-45-7 | |

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enhancing Methoxylation Efficiency

-

Catalytic Systems : Palladium or copper catalysts enable milder conditions for nucleophilic substitution. For example, CuI/1,10-phenanthroline increases methoxylation yields to 65%.

-

Protection-Deprotection : Temporarily reducing the nitro group to an amine (-NH₂) enhances ring activation for methoxylation, followed by re-oxidation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Substitution: The methoxy group can be replaced by other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions often involve the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, and organic solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Aryl Groups

Example 1 : 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (CAS 1280786-60-8, )

- Key Differences : The ethyl group replaces the tert-butyl substituent on the amine.

- Impact :

Example 2 : N-(2-Nitrophenyl)-4-bromo-benzamide ()

- Key Differences : A benzamide group replaces the tert-butyl-aniline moiety.

- Impact :

Positional Isomerism and Functional Group Variations

Example 3 : 4-Bromo-2-methyl-6-nitroaniline (CAS 5228-61-5, )

- Key Differences : A methyl group replaces the methoxy and tert-butyl groups.

- Impact :

Example 4 : 5-Bromo-3-nitrobenzene-1,2-diamine (CAS 55215-57-1, )

- Key Differences: Amino groups replace the methoxy and tert-butyl substituents.

- Impact: Reactivity: The diamine structure enables chelation with metals or participation in condensation reactions, unlike the mono-amine tert-butyl compound .

Heterocyclic and Metal-Coupling Derivatives

Example 5 : (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline ()

- Key Differences : A thiophene-imine group replaces the tert-butyl and methoxy substituents.

- Impact: Electronic Properties: The thiophene ring introduces π-conjugation and sulfur-based interactions, enhancing nonlinear optical (NLO) properties . Catalytic Reactivity: The imine group facilitates Suzuki cross-coupling, whereas the tert-butyl group may inhibit such reactions .

Example 6 : 4-Bromo-N-((1-(tert-butyl)-1H-tetrazol-5-yl)(phenyl)methylene)aniline ()

- Key Differences : A tetrazole-imine moiety replaces the methoxy and nitro groups.

- Impact: Thermal Stability: The tetrazole ring increases thermal stability (melting point: 120–121°C) compared to nitro-substituted anilines .

Biological Activity

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, characterized by a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to an aniline framework, contributes to its reactivity and interaction with various biological targets.

- Molecular Formula : C₁₂H₁₈BrN₂O₃

- Molecular Weight : 317.18 g/mol

The presence of functional groups such as the nitro group allows the compound to participate in redox reactions, while the bromine atom can engage in halogen bonding or act as a site for nucleophilic substitution. These interactions are crucial for understanding its therapeutic potential and reactivity patterns in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth, which may have applications in treating infections.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, with mechanisms involving the inhibition of specific cellular pathways and targets associated with tumor growth.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with cellular components, leading to various biological effects. The bromine and methoxy groups enhance the compound's reactivity and specificity towards certain molecular targets.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antitumor Studies :

- Microbial Inhibition :

- Investigations into antimicrobial activity revealed that the compound displayed significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(tert-butyl)-5-methoxy-2-nitroaniline | Contains chlorine instead of bromine; similar structure | Moderate anticancer properties |

| 4-Iodo-N-(tert-butyl)-5-methoxy-2-nitroaniline | Contains iodine; potential differences in reactivity | Antimicrobial activity noted |

| 3-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | Different position of bromine; varying biological effects | Under investigation |

This table illustrates how variations in halogen substitution can influence both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor. A common approach includes:

Bromination : Electrophilic substitution at the para position of aniline derivatives using Br₂ or NBS (N-bromosuccinimide) under acidic conditions .

Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

tert-Butylation : Alkylation of the amine group using tert-butyl halides or tert-butanol under SN2 conditions, often requiring phase-transfer catalysts .

- Optimization : Use continuous flow reactors to enhance mixing and heat transfer, reducing side products (e.g., di-nitrated derivatives). Purity can be confirmed via HPLC (>98%) and elemental analysis .

Q. How do the functional groups in this compound influence its spectroscopic characterization?

- Methodological Answer :

- NMR :

- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (9H). The methoxy proton resonates at δ ~3.8 ppm (3H, s). Aromatic protons show splitting patterns dependent on substitution (e.g., nitro groups deshield adjacent protons) .

- ¹³C NMR : The tert-butyl carbon appears at δ ~29–35 ppm (quaternary C), while nitro groups shift aromatic carbons downfield (δ ~140–150 ppm) .

- IR : Strong absorbance for NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .

Q. What role does the tert-butyl group play in stabilizing the compound during storage or reactions?

- Methodological Answer : The bulky tert-butyl group sterically shields the amine, reducing oxidation and hydrolysis. This enhances shelf stability and prevents undesired nucleophilic attacks during reactions (e.g., SNAr substitutions). Stability studies show <5% degradation after 6 months at 4°C .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density surfaces. The nitro group (electron-withdrawing) directs nucleophiles to the ortho/para positions relative to bromine. Methoxy (electron-donating) groups compete, creating regioselective ambiguity .

- Case Study : In Suzuki couplings, bromine at C4 is more reactive than C5 due to lower steric hindrance from the tert-butyl group. Experimental yields (70–85%) align with computed activation energies .

Q. What analytical strategies resolve contradictions in mass spectrometry (MS) and X-ray crystallography data for this compound?

- Methodological Answer :

- High-Resolution MS (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 290.0066 (calculated: 290.0066) to rule out isotopic interference from bromine .

- X-Ray Crystallography : Resolve discrepancies in bond angles (e.g., C-Br vs. C-NO₂) by comparing experimental data with Cambridge Structural Database entries. Thermal ellipsoid plots can identify rotational disorders in the tert-butyl group .

Q. How does solvent polarity affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Palladium-Catalyzed Couplings : In polar aprotic solvents (DMF, DMSO), the nitro group stabilizes transition states via resonance, accelerating coupling rates. Yields drop in non-polar solvents (toluene) due to poor catalyst solubility .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR. Rate constants (k) in DMF are 2–3× higher than in THF, correlating with dielectric constants (ε: DMF = 37, THF = 7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.